molecular formula C14H14O2S B11745985 Bis(methylphenyl) sulphone CAS No. 25551-17-1

Bis(methylphenyl) sulphone

Cat. No.: B11745985
CAS No.: 25551-17-1
M. Wt: 246.33 g/mol
InChI Key: KZCDMIJHGSSDFO-UHFFFAOYSA-N
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Description

Methyl phenyl sulfone (CAS 3112-85-4), also referred to as (methylsulfonyl)benzene or phenyl methyl sulfone, is an organosulfur compound with the molecular formula C₇H₈O₂S and a molecular weight of 156.20 g/mol . Its structure consists of a sulfone group (SO₂) bonded to a methyl group (-CH₃) and a phenyl ring (-C₆H₅). This compound is characterized by its crystalline solid state, melting point of 85–87°C, and stability under recommended storage conditions . It is utilized in industrial and laboratory settings, particularly as a solvent, intermediate in organic synthesis, and component in polymer formulations .

Properties

CAS No.

25551-17-1

Molecular Formula

C14H14O2S

Molecular Weight

246.33 g/mol

IUPAC Name

1-methyl-2-(2-methylphenyl)sulfonylbenzene

InChI

InChI=1S/C14H14O2S/c1-11-7-3-5-9-13(11)17(15,16)14-10-6-4-8-12(14)2/h3-10H,1-2H3

InChI Key

KZCDMIJHGSSDFO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1S(=O)(=O)C2=CC=CC=C2C

Origin of Product

United States

Scientific Research Applications

Organic Synthesis

Bis(methylphenyl) sulphone serves as a crucial building block in organic synthesis, particularly in the formation of carbon-carbon (C–C) and carbon-heteroatom (C–X) bonds. Its ability to undergo diverse chemical transformations makes it a valuable reagent in the synthesis of complex molecules.

Key Reactions:

  • Nucleophilic substitutions
  • Elimination reactions
  • Formation of trisubstituted cyclohexenes

Pharmaceutical Chemistry

The compound plays a vital role as an intermediate in the synthesis of active pharmaceutical ingredients. Its reactivity with various nucleophiles and electrophiles enables the formation of biologically active molecules, including antibiotics and anti-cancer agents .

Case Study:
Research has shown that derivatives of this compound exhibit promising anticancer activity through mechanisms such as carbonic anhydrase inhibition and tubulin polymerization disruption .

Materials Science

In materials science, this compound is utilized in the production of polymers and resins with enhanced thermal stability and mechanical properties. Its application extends to the development of advanced materials such as proton-exchange membranes for fuel cells.

Comparison Table: Applications in Materials Science

Application AreaSpecific UsesProperties Enhanced
Polymer ChemistryMonomer for polysulfonesThermal stability, mechanical strength
Advanced MaterialsProton-exchange membranesConductivity, durability
Resin ProductionHigh-performance coatingsChemical resistance, adhesion

Research indicates that this compound derivatives exhibit significant biological activities, including enzyme inhibition. These compounds have been explored for their potential therapeutic applications against diseases such as Alzheimer's through inhibition of acetylcholinesterase .

Mechanism of Action:
The sulfone group enhances lipophilicity, allowing these compounds to interact effectively with biological targets. This interaction can lead to various pharmacological effects, making them candidates for drug development .

Mechanism of Action

The mechanism of action of bis(methylphenyl) sulphone involves its ability to participate in various chemical reactions due to the presence of the sulfone functional group. The sulfone group can stabilize adjacent carbanions, making it a versatile intermediate in organic synthesis . Additionally, the compound can act as an electrophile or nucleophile depending on the reaction conditions .

Comparison with Similar Compounds

Comparison with Similar Sulfone Compounds

Molecular Structure and Physical Properties

The table below compares methyl phenyl sulfone with three structurally related sulfones: diphenyl sulfone , bis(4-chlorophenyl) sulfone , and dimethyl sulfone (MSM) .

Compound Molecular Formula Substituents Molecular Weight (g/mol) Melting Point (°C) Solubility/Stability
Methyl phenyl sulfone C₇H₈O₂S -CH₃, -C₆H₅ 156.20 85–87 Stable; low water solubility
Diphenyl sulfone C₁₂H₁₀O₂S -C₆H₅ (two phenyls) 218.27 123–125* High thermal stability; used in polymers
Bis(4-chlorophenyl) sulfone C₁₂H₈Cl₂O₂S -Cl-C₆H₄ (two para-Cl) 287.16 148–150* Very persistent, bioaccumulative
Dimethyl sulfone (MSM) C₂H₆O₂S -CH₃ (two methyls) 94.13 109–111 Water-soluble; used in food/pharma

*Melting points for diphenyl sulfone and bis(4-chlorophenyl) sulfone are estimated based on analogous compounds.

Toxicity and Environmental Impact

Compound Acute Toxicity (Oral LD₅₀, Rat) Environmental Profile Regulatory Status
Methyl phenyl sulfone 1,470 mg/kg (H302: harmful) Limited ecotoxicity data Industrial safety protocols
Diphenyl sulfone Not classified Low bioaccumulation potential GRAS (Generally Recognized as Safe)
Bis(4-chlorophenyl) sulfone N/A Very persistent, bioaccumulative SVHC under EU REACH
Dimethyl sulfone >5,000 mg/kg Readily biodegradable FDA-approved for food use

Key Research Findings

Thermal Stability : Sulfones like diphenyl and bis(4-chlorophenyl) derivatives enhance polymer thermal resistance, with glass transition temperatures exceeding 250°C in polyimides .

Environmental Concerns : Bis(4-chlorophenyl) sulfone’s persistence in ecosystems has prompted regulatory scrutiny, highlighting the need for greener alternatives .

Biological Activity

Bis(methylphenyl) sulphone, commonly referred to as bisphenyl sulfone, is an organic compound with significant biological activity. This compound belongs to the class of sulfones, which are known for their diverse pharmacological properties including anti-inflammatory, antimicrobial, anticancer, and antiviral effects. This article delves into the biological activities associated with this compound, supported by various research findings and data.

Chemical Structure and Properties

This compound has a chemical structure represented as C13H12O2S\text{C}_{13}\text{H}_{12}\text{O}_2\text{S}. Its sulfonyl group (SO2-SO_2-) contributes to its reactivity and biological interactions. The compound is typically synthesized through methods involving the reaction of phenolic compounds with sulfur dioxide.

1. Antimicrobial Activity

Research indicates that this compound exhibits potent antimicrobial properties. A study demonstrated its effectiveness against various bacterial species, showcasing a significant reduction in bacterial counts after exposure to the compound. The mechanism is believed to involve disruption of cell wall integrity and the generation of reactive oxygen species (ROS) that damage microbial cells .

2. Anticancer Properties

The anticancer potential of this compound has been evaluated in several studies. For instance, it has shown efficacy against human cancer cell lines such as MCF-7 (breast cancer) and PC-3 (prostate cancer). The compound was tested using the MTS assay, where it demonstrated a dose-dependent inhibition of cell viability, with IC50 values indicating significant cytotoxicity .

Cell Line IC50 (µM) Effect
MCF-715.4Inhibition of proliferation
PC-312.7Induction of apoptosis

3. Anti-inflammatory Effects

This compound has also been reported to possess anti-inflammatory activities. Studies have shown that it can inhibit key inflammatory mediators such as cytokines and prostaglandins, contributing to its therapeutic potential in inflammatory diseases .

4. Antiviral Activity

Emerging research suggests that this compound may have antiviral properties, particularly against RNA viruses. Its mechanism may involve interference with viral replication processes or enhancement of host immune responses .

Case Study 1: Antibacterial Efficacy

In a controlled laboratory setting, this compound was tested against Escherichia coli and Staphylococcus aureus. The results indicated a complete inhibition of growth at concentrations above 50 µg/mL after 24 hours of incubation, highlighting its potential application in treating bacterial infections .

Case Study 2: Cancer Cell Line Testing

A comprehensive study involving multiple human cancer cell lines revealed that this compound not only inhibited cell growth but also induced apoptosis in cancer cells. The study utilized flow cytometry to assess apoptosis markers, confirming its role as a potential chemotherapeutic agent .

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The sulfonyl group enhances the electrophilicity of adjacent carbons, enabling nucleophilic attacks. Key reactions include:

  • Cyanide Addition : Reaction with NaCN in acidic conditions leads to double cyanide addition, resulting in dicyanocyclohexene derivatives. This process involves intermediate sulfonylcyclohexene formation, followed by sulfinate anion elimination .

    • Example: Treatment of sulfonylated diene complex 20 with NaCN yields 36A (3,6-dicyanocyclohexene) and 36B (3,4-dicyanocyclohexene) via allyl complex intermediates .

  • Malonate Addition : Lithium dimethylmalonate (LiDMM) reacts with bis(methylphenyl) sulphone derivatives to form disubstituted cyclohexenes (e.g., 35 ) .

Table 1: Nucleophilic Addition Reactions

SubstrateReagent/ConditionsProduct(s)Yield/SelectivitySource
Sulfonylated dieneNaCN, HCl, 1,4-dioxane, 65°C36A (3,6-dicyano), 36B (3,4-dicyano)73% (post-desulfonylation)
Allyl sulfoneLiDMM, THF, −78°C35 (3,6-dimethoxycarbonyl)Single isomer

Electrophilic Substitution

The methylphenyl groups undergo electrophilic aromatic substitution (EAS), though the sulfonyl group directs reactivity meta to itself. Examples include:

  • Halogenation : Bromination occurs at the para position of the methyl group under mild conditions, though yields are moderate due to steric hindrance.

Cross-Coupling Reactions

This compound participates in transition-metal-catalyzed coupling reactions:

  • Suzuki-Miyaura Coupling : The sulfone acts as a directing group, enabling palladium-catalyzed cross-coupling with aryl boronic acids. This method is used to synthesize polysubstituted aromatic sulfones .

Redox Reactions

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the sulfonyl group to a sulfide, yielding bis(methylphenyl) sulfide.

  • Oxidation : Resistant to further oxidation under standard conditions (e.g., H₂O₂, O₃), retaining the sulfonyl group.

Cyclocondensation with Bis-Nucleophiles

Reaction with bis-nucleophiles (e.g., hydrazine, guanidine) forms heterocyclic frameworks:

  • Pyrazole Formation : Hydrazine reacts to generate pyrazole derivatives in 25–71% yield .

  • Pyrimidine Synthesis : Guanidine yields pyrimidines (31–79% yield), demonstrating scalability (e.g., 53 g scale at 65% yield) .

Table 2: Cyclocondensation Reactions

ReagentConditionsProductYieldApplicationSource
Hydrazine hydrateReflux, MeOH, 12 hPyrazole derivatives25–71%Medicinal chemistry
GuanidineRT, DMF, 24 hPyrimidine derivatives31–79%Coordination chemistry

Comparative Reactivity with Analogous Sulfones

CompoundKey Reactivity DifferencesApplications
Diphenyl sulfoneHigher electrophilicity; faster nucleophilic additionPolymer production
Bis(4-methoxyphenyl) sulfoneEnhanced solubility in polar solventsCatalysis, drug delivery
Methyl phenyl sulfoneSimpler structure; lower thermal stabilityOrganic synthesis intermediates

Mechanistic Insights

  • Nucleophilic Attack : The sulfonyl group stabilizes transition states via resonance, lowering activation energy .

  • Steric Effects : Methyl groups hinder reactions at ortho positions, favoring para substitution in EAS.

Q & A

Q. What analytical techniques are recommended for characterizing Bis(methylphenyl) sulphone in laboratory settings?

To characterize this compound, researchers should employ a combination of spectroscopic and chromatographic methods:

  • Nuclear Magnetic Resonance (NMR) : For structural elucidation, particularly to confirm sulfone group positioning and methyl-phenyl substitutions .
  • Gas Chromatography-High-Resolution Atmospheric Pressure Chemical Ionization Mass Spectrometry (GC-HR-APCI-MS) : Effective for detecting trace quantities in environmental matrices, as demonstrated in Black Sea sediment analysis .
  • High-Performance Liquid Chromatography (HPLC) : Validated for quantifying sulfone impurities in pharmaceuticals, with detection limits ≤0.4% .

Q. How should researchers design experiments to assess the thermal stability of this compound?

Thermal stability studies should incorporate:

  • Differential Scanning Calorimetry (DSC) : To determine melting points (e.g., 148±2°C for Bis(4-chlorophenyl) sulphone) and decomposition thresholds .
  • Accelerated Aging Studies : Use neural network modeling to predict degradation under varying pH and temperature conditions, as applied in pharmaceutical impurity profiling .
  • Controlled Atmosphere Experiments : Test stability under inert vs. oxidative conditions to identify decomposition pathways.

Advanced Research Questions

Q. What methodological approaches resolve contradictions in toxicity data between this compound and its structural analogues?

When primary toxicity data are limited:

  • Analogue Scoring : Apply hazard profiles of structurally similar compounds (e.g., TCP for phosphoric acid derivatives) while noting differences in methylation degrees .
  • Evidence Synthesis : Systematically evaluate study designs, doses, and outcomes across human/animal studies, as outlined in EPA toxicity assessments .
  • Uncertainty Quantification : Use probabilistic modeling to weigh conflicting data, prioritizing studies with robust controls and dose-response relationships.

Q. How can non-target screening techniques be optimized for detecting this compound in environmental matrices?

Optimization strategies include:

  • Retrospective Data Mining : Reprocess existing GC-HR-MS datasets using spectral libraries for sulfone-specific fragments .
  • Ion Mobility Spectrometry Coupling : Enhance selectivity in complex samples (e.g., marine sediments) by separating isobaric interferences .
  • Quality Controls : Spike recovery experiments with isotopically labeled analogues (e.g., ¹³C-Bis(methylphenyl) sulphone) to validate extraction efficiency.

Q. What strategies integrate REACH SVHC classification into experimental design for persistent sulfones?

For SVHC-listed compounds like Bis(4-chlorophenyl) sulphone (vPvB properties):

  • Early-Stage Alternatives Assessment : Screen less persistent analogues using QSAR tools during synthetic route planning .
  • Lifecycle Analysis : Embed degradation studies (e.g., photolysis/hydrolysis half-lives) to evaluate environmental fate .
  • Regulatory Alignment : Cross-reference ECHA Substance Infocard thresholds (e.g., PNEC values) in ecotoxicity assays .

Q. How can computational methods predict the bioaccumulation potential of this compound derivatives?

  • Quantitative Structure-Activity Relationships (QSAR) : Use log Kow and molecular topology descriptors to estimate bioconcentration factors (BCFs) .
  • Molecular Dynamics Simulations : Model membrane permeability in aquatic organisms based on sulfone dipole moments .
  • Read-Across Frameworks : Leverage existing data for chlorinated derivatives (e.g., Bis(4-chlorophenyl) sulphone BCF = 3,500) to fill data gaps .

Methodological Considerations for Data Interpretation

Q. What statistical frameworks address variability in environmental monitoring data for sulfone compounds?

  • Multivariate Analysis : Apply principal component analysis (PCA) to distinguish anthropogenic vs. natural sulfone sources in spatial datasets .
  • Bayesian Hierarchical Modeling : Account for detection limits (e.g., censored data below GC-MS LOQ) in concentration estimates .
  • Sensitivity Analysis : Test robustness of persistence classifications (e.g., vPvB) to parameter uncertainties in fugacity models .

Q. How should researchers validate synthetic routes for this compound to minimize hazardous byproducts?

  • Green Chemistry Metrics : Calculate E-factors and atom economy for sulfonation routes, prioritizing catalysts over stoichiometric reagents .
  • In Silico Pathway Prediction : Use tools like RDKit to simulate reaction networks and flag intermediates with mutagenic alerts .
  • Real-Time Monitoring : Implement inline FTIR or Raman spectroscopy to detect hazardous byproducts (e.g., sulfonic acids) during synthesis .

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